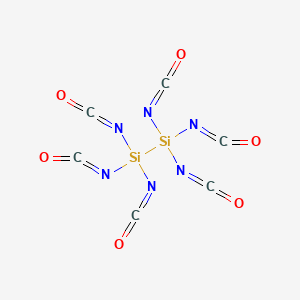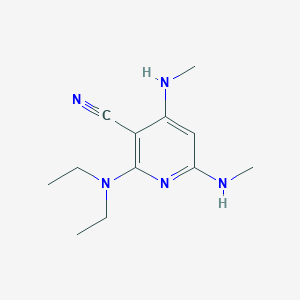![molecular formula C25H35ClS2 B14623594 1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene CAS No. 56056-67-8](/img/structure/B14623594.png)
1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene is an organic compound characterized by the presence of a chloromethyl group and a dodecylsulfanyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and chloromethylating agents.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the chloromethylation and sulfanylation processes.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary, including different solvents, temperatures, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in a variety of substituted benzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Pathways Involved: The pathways involved in its mechanism of action depend on the specific biological context and the nature of the interactions with its molecular targets.
Comparison with Similar Compounds
1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Chloromethyl)-4-(dodecylsulfanyl)benzene and 1-(Chloromethyl)-2-{[4-(methylsulfanyl)phenyl]sulfanyl}benzene share structural similarities.
Uniqueness: The presence of the dodecylsulfanyl group in this compound imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological membranes.
Properties
CAS No. |
56056-67-8 |
|---|---|
Molecular Formula |
C25H35ClS2 |
Molecular Weight |
435.1 g/mol |
IUPAC Name |
1-(chloromethyl)-2-(4-dodecylsulfanylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C25H35ClS2/c1-2-3-4-5-6-7-8-9-10-13-20-27-23-16-18-24(19-17-23)28-25-15-12-11-14-22(25)21-26/h11-12,14-19H,2-10,13,20-21H2,1H3 |
InChI Key |
WKNTYHDEWGBMTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


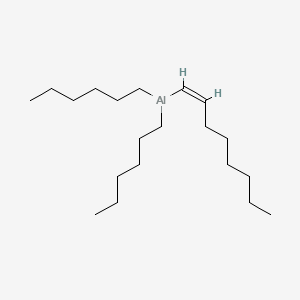
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
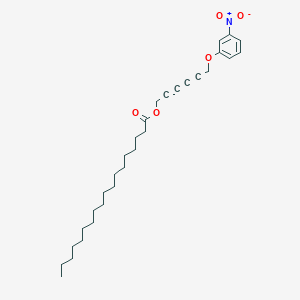
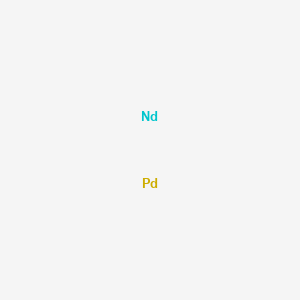
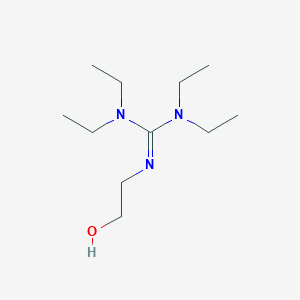


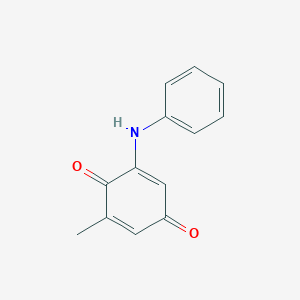
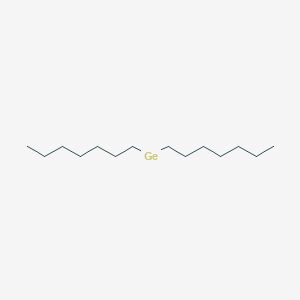

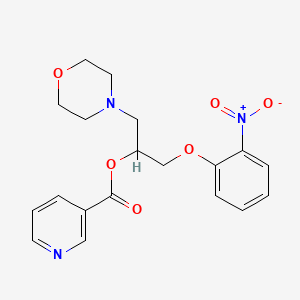
![N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14623569.png)
